molecular formula C12H12O2 B14362759 6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 90135-62-9

6-Hydroxy-5,6-dihydro[1,1'-biphenyl]-3(4H)-one

Cat. No.: B14362759
CAS No.: 90135-62-9
M. Wt: 188.22 g/mol
InChI Key: FXFNXPGBRXYZRN-UHFFFAOYSA-N
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Description

6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is a chemical compound with a unique structure that includes a biphenyl core with hydroxyl and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can be achieved through several methods. One common approach involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation to achieve the desired transformation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one involves its interaction with various molecular targets and pathways. The hydroxyl and ketone functional groups allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate enzyme activity and influence metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Hydroxy-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of hydroxyl and ketone functional groups on the biphenyl core. This unique structure allows it to participate in a variety of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90135-62-9

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

4-hydroxy-3-phenylcyclohex-2-en-1-one

InChI

InChI=1S/C12H12O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h1-5,8,12,14H,6-7H2

InChI Key

FXFNXPGBRXYZRN-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C(C1O)C2=CC=CC=C2

Origin of Product

United States

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